

Technical Guide: Physicochemical Characterization of 3-[(Ethylamino)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040

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Introduction

3-[(Ethylamino)methyl]phenol, with the CAS Number 91239-98-4, is a substituted phenol derivative.^[1] As a member of the aminophenol class, its chemical structure, featuring both a hydroxyl and a secondary amine group, suggests potential applications as a synthetic intermediate in the development of novel pharmaceutical agents and other specialized chemicals. Aminophenol derivatives are known to exhibit a range of biological activities, making a thorough understanding of their physical and chemical properties essential for research and development.^{[2][3][4][5]}

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **3-[(Ethylamino)methyl]phenol**. It also outlines detailed experimental protocols for the determination of its key physicochemical properties, which are crucial for its handling, characterization, and application in a laboratory setting.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical properties of **3-[(Ethylamino)methyl]phenol** are summarized in the table below. It is important to note that

while experimental data for this specific compound is limited in publicly accessible literature, computational models provide valuable estimations for its characteristics.

Property	Value	Source
IUPAC Name	3-[(ethylamino)methyl]phenol	[1]
CAS Number	91239-98-4	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Canonical SMILES	CCNCC1=CC(=CC=C1)O	[1]
InChI Key	TUMYKIYLRIVICV-UHFFFAOYSA-N	[1]
Predicted XlogP	1.1	
Predicted Hydrogen Bond Donor Count	2	
Predicted Hydrogen Bond Acceptor Count	2	
Predicted Rotatable Bond Count	3	
Predicted Topological Polar Surface Area	32.3 Å ²	

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physical properties of **3-[(Ethylamino)methyl]phenol**.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **3-[(Ethylamino)methyl]phenol** is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus or a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) is used.
- **Measurement:** The capillary tube is placed in the heating block or attached to a thermometer and immersed in the Thiele tube. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Boiling Point Determination (if applicable)

For liquid samples or low-melting solids, the boiling point can be determined.

Methodology:

- **Sample Preparation:** A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.
- **Apparatus:** The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).
- **Measurement:** The apparatus is heated slowly. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary tube.
- **Confirmation:** The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is also noted. This should be very close to the boiling point.

Solubility Profile

Determining the solubility in various solvents is crucial for purification, formulation, and reaction chemistry.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, and hexane.
- **Procedure:** To a test tube containing a small, accurately weighed amount of **3-[(Ethylamino)methyl]phenol** (e.g., 10 mg), the solvent is added dropwise with continuous agitation at a constant temperature (e.g., 25 °C).
- **Observation:** The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
- **pH-Dependent Solubility:** Given the presence of acidic (phenolic hydroxyl) and basic (amino) groups, solubility should also be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions.

Acidity Constant (pKa) Determination

The pKa values associated with the phenolic hydroxyl group and the protonated amino group are important for understanding the compound's behavior in biological systems and for developing analytical methods.

Methodology:

- **Spectrophotometric Titration:** A solution of **3-[(Ethylamino)methyl]phenol** is prepared in a suitable solvent system (e.g., a methanol-water mixture).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
- **Data Acquisition:** The UV-Vis spectrum is recorded after each addition of the titrant. The changes in absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the molecule are monitored.

- Calculation: The pKa is determined by plotting the absorbance data against the pH and fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of **3-[(Ethylamino)methyl]phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl and methyl groups, the methyl protons of the ethyl group, and the protons of the hydroxyl and amine groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

- A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm^{-1} .
- An N-H stretching band for the secondary amine.
- C-H stretching bands for the aromatic and aliphatic C-H bonds.
- C=C stretching bands for the aromatic ring in the 1450-1600 cm^{-1} region.
- A C-O stretching band for the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak:** A prominent molecular ion peak ($[M]^+$) or a protonated molecular ion peak ($[M+H]^+$) corresponding to the molecular weight of 151.21 Da is expected.
- **Fragmentation Pattern:** Characteristic fragmentation patterns for substituted phenols and amines will be observed, which can be used to further confirm the structure.

Conceptual Workflow for Characterization

Given the absence of specific biological pathway information for **3-**

[(Ethylamino)methyl]phenol, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the key steps a researcher would take to verify the identity and purity of the compound.

Workflow for Synthesis and Characterization of 3-[(Ethylamino)methyl]phenol

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Caption: A conceptual workflow illustrating the synthesis, purification, and analytical characterization of **3-[(Ethylamino)methyl]phenol**.

Safety and Handling

While a specific safety data sheet (SDS) for **3-[(Ethylamino)methyl]phenol** may not be readily available, compounds of this class should be handled with care.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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